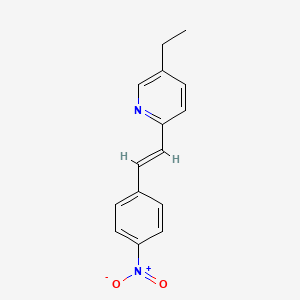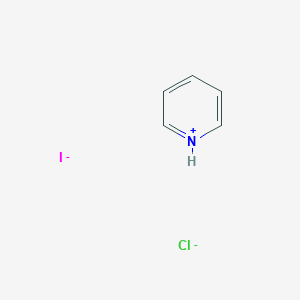
Pyridinium, 1-iodo-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-iodo-, chloride is an organic compound with the chemical formula C5H5ClIN. It is a pyridinium salt where the pyridine ring is substituted with an iodine atom at the 1-position and a chloride ion as the counterion. This compound is typically found as a white to pale yellow solid and is soluble in polar solvents such as water and ethanol .
准备方法
Synthetic Routes and Reaction Conditions
Pyridinium, 1-iodo-, chloride can be synthesized through the reaction of pyridine with iodoethane, followed by the addition of hydrogen chloride or a metal chloride . The general reaction scheme is as follows:
- Pyridine reacts with iodoethane to form 1-iodopyridinium iodide.
- The 1-iodopyridinium iodide is then treated with hydrogen chloride or a metal chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
化学反应分析
Types of Reactions
Pyridinium, 1-iodo-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in both electrophilic and nucleophilic substitution reactions due to the presence of the iodine atom and the positively charged nitrogen in the pyridinium ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. The reactions typically occur under mild conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are used, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 1-chloropyridinium chloride, while nucleophilic substitution with cyanide can produce 1-cyanopyridinium chloride .
科学研究应用
Pyridinium, 1-iodo-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in iodination reactions of aromatic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of various chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of pyridinium, 1-iodo-, chloride involves its ability to act as an electrophile due to the positively charged nitrogen in the pyridinium ring. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The iodine atom also contributes to its reactivity by stabilizing the positive charge on the nitrogen .
相似化合物的比较
Similar Compounds
Pyridinium Chloride: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
Cetylpyridinium Chloride: Used primarily as an antiseptic in mouthwashes and lozenges.
N-Substituted Pyridinium Salts: These compounds have various substituents on the nitrogen, which can significantly alter their reactivity and applications.
Uniqueness
Pyridinium, 1-iodo-, chloride is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
属性
CAS 编号 |
4995-50-0 |
|---|---|
分子式 |
C5H6ClIN- |
分子量 |
242.46 g/mol |
IUPAC 名称 |
pyridin-1-ium;chloride;iodide |
InChI |
InChI=1S/C5H5N.ClH.HI/c1-2-4-6-5-3-1;;/h1-5H;2*1H/p-1 |
InChI 键 |
FVDZHFZOYWNXCO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[NH+]C=C1.[Cl-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
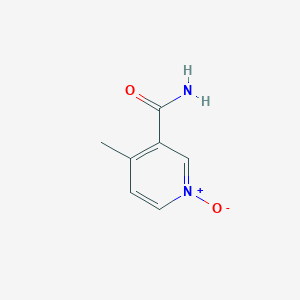
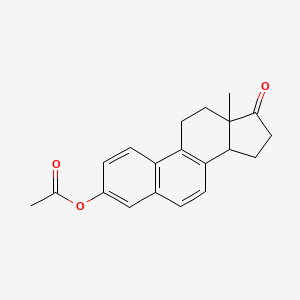
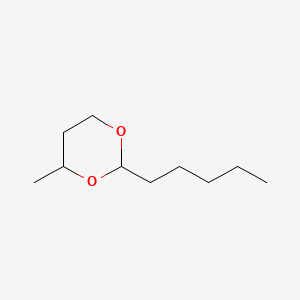
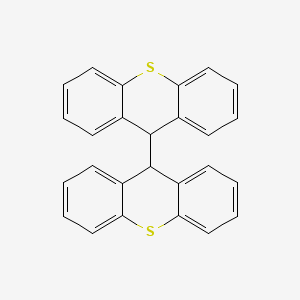
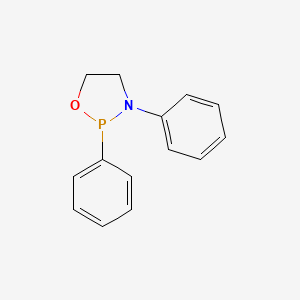

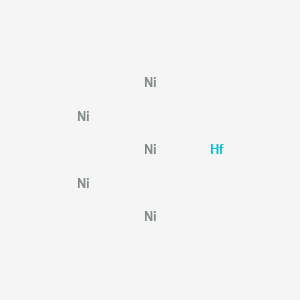
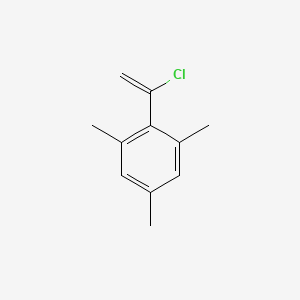
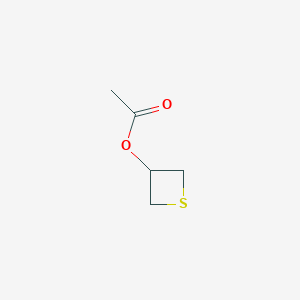
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
